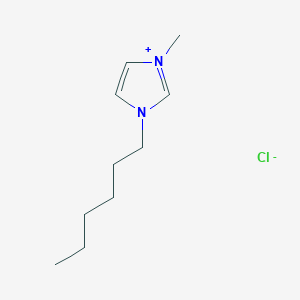

1-Hexyl-3-methylimidazolium chloride

Vue d'ensemble

Description

1-Hexyl-3-methylimidazolium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvation abilities. These properties make ionic liquids valuable in various applications, including catalysis, electrochemistry, and as solvents in chemical reactions .

Méthodes De Préparation

1-Hexyl-3-methylimidazolium chloride can be synthesized through the reaction of 1-methylimidazole with 1-chlorohexane. The reaction typically involves the following steps:

Distillation: Purify 1-methylimidazole and 1-chlorohexane by distillation from appropriate drying agents (potassium hydroxide for 1-methylimidazole and phosphorus pentoxide for 1-chlorohexane).

Reaction: Combine the distilled 1-methylimidazole and 1-chlorohexane under an inert atmosphere.

Purification: The resulting product is purified to remove any unreacted starting materials and by-products.

Industrial production methods may involve similar steps but on a larger scale, with additional purification and quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

1-Hexyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Oxidation and Reduction: As an ionic liquid, it can participate in redox reactions, often serving as a medium for these processes.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.

Common reagents and conditions for these reactions include strong nucleophiles for substitution reactions and specific catalysts for polymerization processes. The major products formed depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Organic Synthesis

1-Hexyl-3-methylimidazolium chloride serves as a solvent and catalyst in organic reactions. Its ability to dissolve a wide range of organic compounds enhances reaction rates and yields. Notably, it has been used in:

- Reactions involving nucleophilic substitutions : The ionic liquid facilitates the reaction by stabilizing transition states.

- Synthesis of pharmaceuticals : It acts as a medium for synthesizing complex organic molecules, improving yields compared to conventional solvents .

Environmental Applications

The compound is also utilized in environmental science, particularly in:

- Gas separation processes : Its unique properties allow it to selectively absorb gases, making it useful for carbon capture technologies.

- Bioremediation : Studies have shown that ionic liquids can enhance the solubility of pollutants, aiding in their extraction from contaminated sites .

Electrochemical Applications

This compound has been explored for its potential in electrochemical systems:

- Electrolytes in batteries and supercapacitors : Its ionic conductivity makes it suitable for use in energy storage devices.

- Fuel cells : The compound can enhance the performance of fuel cells by improving proton conductivity .

Separation Processes

The compound has shown promise in separation technologies:

- Liquid-liquid extraction : It is effective in separating metal ions from aqueous solutions, which is critical in recycling processes.

- Solid-phase microextraction (SPME) : Used for analyzing pharmaceuticals and other compounds in biological samples .

Case Study 1: Pharmaceutical Synthesis

In a study focused on the synthesis of tricyclic antidepressants, this compound was employed as a solvent. The researchers optimized extraction conditions using solid-phase microextraction coupled with liquid chromatography. The results indicated that the ionic liquid significantly improved the extraction efficiency of active pharmaceutical ingredients from plasma samples .

Case Study 2: Gas Absorption

Research demonstrated that this compound effectively absorbed carbon dioxide from gas mixtures. The study highlighted its potential application in carbon capture technologies, showing that it could reduce greenhouse gas emissions when integrated into industrial processes .

Data Tables

Mécanisme D'action

The mechanism of action of 1-Hexyl-3-methylimidazolium chloride involves its behavior as a short-chain cationic surfactant. In aqueous solutions, it exhibits aggregation behavior, forming micelles and other structures. This property is crucial for its role in catalysis and as a solvent, where it can stabilize transition states and intermediates, facilitating various chemical reactions .

Comparaison Avec Des Composés Similaires

1-Hexyl-3-methylimidazolium chloride is compared with other ionic liquids such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Decyl-3-methylimidazolium chloride

- 1-Methyl-3-octylimidazolium chloride

- 1-Ethyl-3-methylimidazolium chloride

These compounds share similar properties but differ in their alkyl chain lengths, which can influence their solvation abilities, thermal stability, and aggregation behavior. This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in certain applications .

Activité Biologique

1-Hexyl-3-methylimidazolium chloride (HMIM-Cl) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including pharmaceuticals, separation processes, and catalysis. This article explores the biological activity of HMIM-Cl, focusing on its interactions with biological systems, its role in drug formulations, and its potential therapeutic applications.

- Molecular Formula : C₁₀H₁₉ClN₂

- Molecular Weight : 202.73 g/mol

- Appearance : Colorless to yellow clear liquid

- Solubility : Soluble in water, methanol, and dichloromethane

| Property | Value |

|---|---|

| Purity | >98.0% |

| Refractive Index | 1.52 |

| Storage Temperature | <15°C |

Antimicrobial Properties

Research indicates that HMIM-Cl exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceutical formulations . The mechanism of action is believed to involve disruption of microbial cell membranes due to the ionic nature of the compound.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of HMIM-Cl. In vitro studies using human cell lines have shown that while HMIM-Cl can induce cytotoxic effects at high concentrations, it remains relatively safe at lower concentrations typically used in formulations . This balance between efficacy and safety is crucial for its application in drug delivery systems.

Drug Solubilization and Formulation

HMIM-Cl has been explored as a solvent for enhancing the solubility of poorly soluble drugs. Its ability to form stable solutions with various pharmaceutical compounds makes it a valuable component in drug formulation . For instance, studies have shown that incorporating HMIM-Cl into formulations can improve the bioavailability of tricyclic antidepressants by enhancing their solubility and stability .

Case Study 1: Antimicrobial Efficacy

A specific study evaluated the antimicrobial efficacy of HMIM-Cl against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5% (v/v), highlighting its potential as a preservative in pharmaceutical products .

Case Study 2: Drug Delivery Systems

In another investigation, HMIM-Cl was used in a liquid-liquid extraction process to isolate active pharmaceutical ingredients from complex matrices. The ionic liquid facilitated the extraction process while maintaining the integrity of the active compounds, demonstrating its utility in drug formulation and analysis .

Thermodynamic Properties

The thermodynamic properties of HMIM-Cl have been studied extensively. It exhibits favorable solvation characteristics that enhance its compatibility with various solvents used in pharmaceutical applications. The Gibbs free energy changes associated with its interactions with different solvents suggest that HMIM-Cl can stabilize drug molecules effectively during formulation processes .

Interaction with Biological Macromolecules

Studies have shown that HMIM-Cl can interact with proteins and nucleic acids, potentially affecting their structure and function. This property could be harnessed for targeted drug delivery systems where ionic liquids facilitate the transport of therapeutic agents across biological barriers .

Propriétés

IUPAC Name |

1-hexyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.ClH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRASMXHSQKLHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047948 | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171058-17-6 | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hexyl-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAF7CPJ8BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-hexyl-3-methylimidazolium chloride?

A1: The molecular formula of this compound is C10H19ClN2, and its molecular weight is 206.72 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common spectroscopic techniques include Fourier Transform Infrared Spectroscopy (FTIR) [, , ], Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible spectroscopy [, , ]. These techniques provide information about the compound's structure, purity, and interactions with other molecules.

Q3: How does the alkyl chain length of imidazolium-based ionic liquids affect their hydrophobicity?

A3: Increasing the alkyl chain length generally increases the hydrophobicity of imidazolium-based ionic liquids. For example, this compound exhibits greater hydrophobicity than 1-butyl-3-methylimidazolium chloride. []

Q4: How does the hydrophobicity of this compound affect its ability to form aqueous biphasic systems (ABS)?

A4: The increased hydrophobicity of [HMIM][Cl] compared to shorter alkyl chain ILs contributes to its better ability to form ABS. This is because the longer alkyl chain leads to poorer affinity for water, promoting phase separation. []

Q5: How can this compound be used in the separation of gases?

A5: [HMIM][Cl] can act as a solvent and absorbent for various gases. For example, it has been investigated for the capture and conversion of hydrogen sulfide (H2S) in the liquid-phase Claus reaction. [] It has also been studied for its ability to separate ammonia from gas mixtures. []

Q6: How does this compound behave as an entrainer in extractive distillation?

A6: [HMIM][Cl] can selectively interact with one component in an azeotropic mixture, breaking the azeotrope and allowing for separation. Studies have explored its use in separating methyl acetate and methanol, [] as well as ethanol and water. []

Q7: Can this compound be utilized to modify materials?

A7: Yes, [HMIM][Cl] can modify materials like cellulose nanofibers. This modification can improve properties like water vapor uptake and adhesion to polymers like HDPE. []

Q8: How can this compound be used in analytical chemistry?

A8: [HMIM][Cl] finds application in analytical separations, such as reversed-phase liquid chromatography (RPLC). It can be added to the mobile phase to improve peak shape and resolution for basic compounds. [] Additionally, it has been used in microextraction techniques coupled with analytical instruments like HPLC. [, ]

Q9: Has this compound been explored for electrochemical applications?

A9: Research has investigated the use of [HMIM][Cl] in chromium electroplating as a potential alternative to traditional hexavalent chromium baths. [] It has also shown promise in sensor applications, such as enhancing the performance of electrodes for detecting butanol isomers [] or phenylhydrazine in water samples. []

Q10: How does this compound interact with proteins in aqueous solutions?

A10: Studies using FTIR and VCD spectroscopy have shown that [HMIM][Cl] can interact with proteins like azurin, potentially disrupting their secondary structure and decreasing their thermal stability. [] These interactions can be influenced by the concentration of the ionic liquid and its alkyl chain length. []

Q11: How does temperature affect the stability of this compound?

A11: [HMIM][Cl] can decompose at elevated temperatures. Studies have investigated its thermal stability using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to understand its decomposition behavior. []

Q12: How does the presence of water affect this compound's properties and applications?

A12: Water can significantly impact the physicochemical properties of [HMIM][Cl], including its viscosity, conductivity, and ability to dissolve other substances. The presence of water can also influence its interactions with other molecules, such as proteins and gases. [, , ]

Q13: What are the potential environmental concerns related to this compound?

A13: The release of [HMIM][Cl] into the environment, particularly aquatic ecosystems, raises concerns due to its potential toxicity to organisms. [] Research is ongoing to develop efficient methods for removing and degrading this ionic liquid from wastewater.

Q14: How can this compound be removed from wastewater?

A14: Studies have explored combining advanced oxidation processes, such as solar photocatalysis, with biological degradation in a sequential batch reactor (SBR) to effectively remove [HMIM][Cl] from wastewater. [] This combined approach aims to break down the IL into more biodegradable byproducts.

Q15: How is computational chemistry used to study this compound?

A15: Computational methods like COSMO-SAC can predict the suitability of [HMIM][Cl] as an entrainer for specific separation processes based on its interactions with other molecules. [] Molecular dynamics (MD) simulations provide insights into the behavior and interactions of [HMIM][Cl] in solutions, including its role in microheterogeneity. []

Q16: What other research areas involve this compound?

A16: Research on [HMIM][Cl] extends to exploring its use in drug delivery systems, investigating its potential as a component in cleaning agents for delicate materials, [] understanding its behavior under high pressure, [] and developing deep eutectic solvents (DES) with unique properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.